molecular formula C8H6BrN3O2 B1433044 methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 1422772-79-9

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Cat. No.: B1433044
CAS No.: 1422772-79-9
M. Wt: 256.06 g/mol
InChI Key: AIAXARHLQDMTCY-UHFFFAOYSA-N
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Description

Scientific Research Applications

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Preparation Methods

The synthesis of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:

  • Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
  • 2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine

These compounds share similar structural features but differ in their substitution patterns and biological activities. This compound is unique due to its specific substitution at the 2-position and its potential kinase inhibitory activity .

Properties

IUPAC Name

methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAXARHLQDMTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=C(N=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (0.527 g, 2.18 mmol) in 50 ml, of methanol was added H2SO4 (1.5 mL) slowly at room temperature. The reaction mixture was stirred at reflux for 16 h. The solvent was evaporated at 40° C. under reduced pressure then the residue was suspended in 5 mL of water and treated with solid NaHCO3 until pH=7. The solution was extracted with ethyl acetate (90 mL), then the organics were washed with water (20 mL), brine (20 mL) and dried over anhydrous sodium sulfate. The drying agent was removed by filtration and the solvent was evaporated at 40° C. under reduced pressure to give a crude product, which was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of petroleum ether and ethyl acetate (1:1, v/v) to give 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester (0.24 g, 43%) as a white solid.
Quantity
0.527 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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